![molecular formula C22H16N4S B484219 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 517906-14-8](/img/structure/B484219.png)
6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with appropriate aryl aldehydes under reflux conditions. The reaction proceeds through the formation of Schiff bases, which then cyclize to form the desired triazolothiadiazine ring system .
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows promise as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its observed biological activities. The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-triazolo[3,4-b][1,3,5]thiadiazines: Another class of triazolothiadiazines with slight structural variations but similar pharmacological properties.
Uniqueness
6-[1,1'-biphenyl]-4-yl-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its specific substitution pattern, which enhances its biological activity and potential therapeutic applications. The presence of phenyl groups at specific positions contributes to its unique chemical reactivity and interaction with biological targets .
Properties
CAS No. |
517906-14-8 |
---|---|
Molecular Formula |
C22H16N4S |
Molecular Weight |
368.5g/mol |
IUPAC Name |
3-phenyl-6-(4-phenylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C22H16N4S/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-27-22-24-23-21(26(22)25-20)19-9-5-2-6-10-19/h1-14H,15H2 |
InChI Key |
RIFQRBLYQUJYFW-UHFFFAOYSA-N |
SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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